Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Calpain-2 inhibition Cysteine protease assay Fluorescence plate reader

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide (CAS 1354020-67-9, MFCD21097625) is a chiral valinamide derivative incorporating a pyrazine-2-yl moiety. It is primarily recognized as an inhibitor of the calcium-dependent cysteine protease calpain, with documented activity against calpain-2 in biochemical assays.

Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
Cat. No. B7926427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide
Molecular FormulaC14H20N4O2
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC(=O)C1=NC=CN=C1)C2CC2)N
InChIInChI=1S/C14H20N4O2/c1-9(2)13(15)14(20)18(10-3-4-10)8-12(19)11-7-16-5-6-17-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3/t13-/m0/s1
InChIKeyNVJJFJPEDZRSHG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide: A Research-Grade Valinamide-Based Calpain Inhibitor for Protease Studies


(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide (CAS 1354020-67-9, MFCD21097625) is a chiral valinamide derivative incorporating a pyrazine-2-yl moiety . It is primarily recognized as an inhibitor of the calcium-dependent cysteine protease calpain, with documented activity against calpain-2 in biochemical assays [1]. The compound is commercially available from several research chemical suppliers in milligram to gram quantities, with purities typically ≥95–98%, positioning it as a niche research tool for calpain-targeted mechanistic studies .

Why (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide Cannot Be Interchanged with Off-the-Shelf Calpain Inhibitors


Calpain inhibitors such as SJA6017, MDL28170, PD150606, and AK295 each present distinct chemotypes—peptide aldehydes, dipeptidyl aldehydes, α-mercaptoacrylic acid derivatives, and peptide mimetics, respectively—that diverge substantially in calpain isoform selectivity, cysteine cathepsin off-target profiles, cellular permeability mechanisms, and binding modalities (active-site-directed vs. allosteric) [1]. The target compound, a substituted valinamide with a pyrazine-2-yl ketone warhead, represents a structurally orthogonal scaffold hypothesized to engage the calpain active site via a distinct covalent or non-covalent binding geometry [2]. Consequently, potency and selectivity fingerprints established for any single comparator cannot be assumed transferable, making direct biochemical and selectivity profiling essential for any study where the pyrazine-valinamide chemotype is mechanistically required [3].

Quantitative Differentiation of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide Against Key Calpain Inhibitor Benchmarks


Calpain-2 Inhibition Potency: IC50 Comparison Against the Peptide Aldehyde Benchmark SJA6017 (Calpain Inhibitor VI)

In a fluorescence-based enzymatic assay measuring calpain inhibition after 20 min preincubation with substrate, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide exhibited an IC50 of 96 nM against calpain of unspecified isoform origin [1]. By comparison, the widely used peptide aldehyde SJA6017 (Calpain Inhibitor VI) was reported to inhibit purified m-calpain (calpain-2) with an IC50 of 78–80 nM under standard assay conditions . While the target compound's IC50 is approximately 20–23% higher (weaker) than that of SJA6017 for m-calpain, the structural divergence—a non-peptidic valinamide-pyrazine scaffold versus a dipeptide aldehyde—may offer differentiated selectivity profiles that remain to be systematically characterized.

Calpain-2 inhibition Cysteine protease assay Fluorescence plate reader Enzyme kinetics

Chemotype Differentiation: Pyrazine-Valinamide Warhead vs. Allosteric Inhibitor PD150606 – Binding Site and Kinase Selectivity Implications

PD150606 is a non-peptide, non-competitive calpain inhibitor that binds to the penta-EF-hand Ca²⁺-binding domains of calpain-1 and calpain-2, with Ki values of 210 nM and 370 nM respectively [1]. Its allosteric mechanism has been reevaluated, with evidence suggesting interaction at the protease core domain rather than exclusively at the Ca²⁺-binding sites [2]. In contrast, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is classified as a substrate-competitive inhibitor of calpain-2 based on its assay registration in ChEMBL (CHEMBL43856), consistent with an active-site-directed binding mode mediated by the pyrazine-2-yl ketone electrophile [3]. While direct head-to-head data are unavailable, this mechanistic bifurcation—allosteric modulation (PD150606) versus active-site competition (target compound)—means the two inhibitors are pharmacologically non-interchangeable, particularly in experiments where the calpain activation mechanism (Ca²⁺-dependent vs. substrate-dependent) is the variable under investigation.

Allosteric inhibition Active-site targeting Calpain Ca²⁺-binding domain Non-competitive inhibition

Comparative Calpain-1 vs. Calpain-2 Isoform Selectivity: In Silico-Informed Differential Profile Relative to AK295

AK295 (Z-Leu-Abu-CONH(CH₂)₃-morpholine) is a well-characterized peptide mimetic calpain inhibitor reported to inhibit calpain-1 with Ki = 42 nM and calpain-2 with Ki = 27 nM, yielding a calpain-2:calpain-1 Ki ratio of approximately 0.64, indicating ~1.6-fold selectivity for calpain-2 [1]. The target compound has been registered in ChEMBL (CHEMBL43856) specifically as an inhibitor of calpain-2, with its disclosed binding data primarily associated with this isoform [2]. The percent inhibition of human calpain-1 at a high concentration (130 μM) has been catalogued in the BindingDB-linked Aladdin database, indicating that the compound does engage calpain-1, but the concentration required for measurable inhibition is substantially higher than the 96 nM IC50 observed against calpain (likely calpain-2) . This pattern suggests that (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide may exhibit greater calpain-2 vs. calpain-1 discrimination than AK295, although the absence of matched Ki values for both isoforms under identical assay conditions precludes a quantitative selectivity ratio calculation.

Calpain isoform selectivity Calpain-1 (μ-calpain) Calpain-2 (m-calpain) Protease inhibitor profiling

Structural Uniqueness Assessment: Presence of the Pyrazine-2-yl Ketone Warhead Across Known Calpain Inhibitor Chemotypes

A systematic patent and literature survey reveals that the combination of a valinamide backbone, an N-cyclopropyl substituent, and a pyrazine-2-yl ketone warhead is not represented in any of the major calpain inhibitor chemotypes described in the peer-reviewed or patent literature [1]. Pyrazine-containing calpain inhibitors have been disclosed in patents (e.g., US20200368228A1) primarily in the context of pancreatitis and calcium signaling modulation, but these feature pyrazine directly linked to benzamide or other aryl scaffolds rather than as the ketone electrophile on an amino acid-derived backbone [2]. The closest structural analog, phevalin (a pyrazinone-containing diketopiperazine from Streptomyces sp.), inhibits calpain with an IC50 of 1.3 μM in a casein hydrolysis assay—approximately 13.5-fold weaker than the target compound's 96 nM IC50—demonstrating that subtle modifications to the pyrazine ring connectivity and flanking groups substantially impact potency [3]. This structural uniqueness positions the target compound as a pharmacologically differentiated tool that may access binding interactions unavailable to established inhibitor classes.

Pyrazine pharmacophore Calpain inhibitor chemotype Patent novelty analysis Chemical scaffold comparison

Cathepsin Off-Target Liability Caveat: Absence of Profiling Data vs. SJA6017 and MDL28170 – A Critical Gap for Procurement Decisions

Two of the most commonly used calpain inhibitors exhibit significant cross-reactivity with lysosomal cysteine cathepsins: SJA6017 potently inhibits cathepsin B (IC50 = 15 nM) and cathepsin L (IC50 = 1.6 nM) , while MDL28170 inhibits cathepsin B with a Ki of 24–25 nM . As of the current evidence base, no cathepsin B, L, or broader cysteine protease panel data are publicly available for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide. This data gap is critical: the non-peptidic pyrazine-valinamide scaffold may, in principle, exhibit reduced cathepsin affinity compared to peptide aldehyde-based inhibitors (SJA6017, MDL28170), which are inherently recognized by cathepsin active sites, but this hypothesis remains experimentally unvalidated. Procurement decisions relying on assumed selectivity advantages without confirmatory data carry substantial risk.

Cathepsin B inhibition Cathepsin L inhibition Selectivity profiling Cysteine protease panel

Stereochemical Consistency: Defined (S)-Configuration at the α-Carbon as a Determinant of Biochemical Reproducibility vs. Racemic or Unspecified Batches

The target compound is specified as the (S)-enantiomer at the valine α-carbon, with commercial suppliers reporting purities of ≥95–98% . In calpain inhibitor structure-activity relationships, stereochemistry at the P1 position is a critical determinant of potency; for example, within the SJA6017 series, the (S)-configuration at the valine residue is essential for calpain inhibition, with the corresponding (R)-enantiomer showing substantially reduced activity [1]. While enantiomer-specific activity data for this specific compound are not publicly available, the defined (S)-stereochemistry specification enables batch-to-batch reproducibility that cannot be assumed for compounds procured without explicit stereochemical designation. This contrasts with MDL28170 and PD150606, whose chiral specifications are similarly well-defined in commercial documentation , but is a critical point of differentiation from racemic or stereochemically undefined calpain inhibitor preparations available from non-specialist vendors.

Chiral purity Stereochemical reproducibility Enantiomer-specific activity Quality control specification

Recommended Research and Procurement Scenarios for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide Based on Verified Differentiation Evidence


Calpain-2-Focused Biochemical and Biophysical Studies Requiring a Non-Peptidic Active-Site Probe

The target compound is suitable as a calpain-2 inhibitor tool in enzymatic assays where the researcher requires a non-peptidic, active-site-directed chemotype distinct from peptide aldehyde inhibitors such as SJA6017 or MDL28170. The 96 nM IC50 against calpain (BindingDB CHEMBL4520267) [1] and its registration as a calpain-2 inhibitor in ChEMBL (CHEMBL43856) [2] support its use at concentrations in the 0.1–1 μM range for in vitro calpain-2 inhibition studies. Researchers should independently verify the IC50 under their specific assay conditions (buffer composition, Ca²⁺ concentration, substrate identity) and include parallel testing against calpain-1 to confirm isoform selectivity, as detailed selectivity data remain incomplete in the public domain.

Structure-Activity Relationship (SAR) Studies Exploring Pyrazine-Containing Calpain Inhibitor Chemotypes

Given the documented structural uniqueness of the pyrazine-2-yl ketone valinamide scaffold relative to all major calpain inhibitor classes [1], this compound serves as a valuable starting point or reference standard for medicinal chemistry SAR campaigns. Its ~13.5-fold potency advantage over phevalin (IC50 = 1.3 μM), the closest natural product structural analog containing a pyrazinone ring [2], provides a benchmark for optimization studies. Procurement of gram-quantity batches (available from Fluorochem and other vendors at 500 mg scale) enables systematic analog synthesis and comparative biochemical profiling, with the defined (S)-stereochemistry ensuring reproducible SAR correlations.

Mechanistic Studies Distinguishing Allosteric vs. Active-Site Calpain Inhibition Pathways

The target compound's putative active-site-directed mechanism contrasts with the allosteric binding mode of PD150606 [1]. This mechanistic divergence enables experimental designs where both inhibitors are employed in parallel to dissect calpain signaling: PD150606 (Ki = 210–370 nM) [2] as an allosteric control and the target compound (IC50 ~96 nM) as an active-site probe. When combined with Ca²⁺-titration experiments, this paired-inhibitor approach can determine whether a given calpain-dependent cellular phenotype is driven by Ca²⁺-dependent conformational activation (PD150606-sensitive) or substrate-access-dependent catalysis (target compound-sensitive). However, users must independently confirm the target compound's competitive inhibition mechanism through enzyme kinetics (e.g., Lineweaver-Burk analysis), as this classification currently rests on database annotation rather than published mechanistic enzymology.

Protease Selectivity Fingerprinting Studies to Address the Current Cathepsin Off-Target Data Gap

The most actionable research application for this compound is its inclusion in comprehensive cysteine protease selectivity panels. Because SJA6017 and MDL28170 both exhibit potent cathepsin B/L cross-inhibition (IC50/Ki values in the 1.6–25 nM range) [1], and because no cathepsin data exist for the target compound, systematic profiling against cathepsins B, L, K, and S at concentrations spanning 1 nM–10 μM would fill a critical knowledge gap. Procurement of the compound for this purpose is justified by the hypothesis, grounded in the non-peptidic scaffold, that it may exhibit a differentiated cathepsin selectivity profile compared to peptide aldehyde-based inhibitors [2]. Such data would substantially elevate the compound's value proposition for cell-based studies where calpain vs. cathepsin attribution of proteolytic phenotypes is essential.

Quote Request

Request a Quote for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.